molecular formula C7H9BrClN B580170 3-Bromo-2-methylaniline, HCl CAS No. 16822-92-7

3-Bromo-2-methylaniline, HCl

Cat. No.: B580170
CAS No.: 16822-92-7
M. Wt: 222.51
InChI Key: GCQDZBKVQCAOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methylaniline, HCl: is an organic compound with the molecular formula C7H9BrClN . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a methyl group at the second position. The compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylaniline, HCl can be achieved through several methods. One common approach involves the bromination of 2-methylaniline. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylaniline, HCl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Major Products:

    Substitution Reactions: Formation of various substituted anilines.

    Oxidation Reactions: Formation of quinones or other oxidized derivatives.

    Reduction Reactions: Formation of amines from nitro derivatives.

Scientific Research Applications

3-Bromo-2-methylaniline, HCl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylaniline, HCl depends on its specific application

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to specific biological effects.

Comparison with Similar Compounds

  • 2-Bromo-3-methylaniline
  • 3-Chloro-2-methylaniline
  • 3-Bromo-4-methylaniline

Comparison: 3-Bromo-2-methylaniline, HCl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQDZBKVQCAOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674510
Record name 3-Bromo-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16822-92-7
Record name 3-Bromo-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.